![molecular formula C15H19FN2O5S B6124691 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B6124691.png)
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine, also known as FS-115, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and cell cycle progression. In cardiovascular diseases, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In neurological disorders, this compound has been shown to modulate the activity of various neurotransmitter receptors, including N-methyl-D-aspartate (NMDA) receptors and gamma-aminobutyric acid (GABA) receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, this compound has been found to induce apoptosis and cell cycle arrest, which could potentially lead to the inhibition of tumor growth and proliferation. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and anti-thrombotic effects, which could potentially prevent the development of atherosclerosis and thrombosis. In neurological disorders, this compound has been investigated for its neuroprotective properties and potential as a treatment for Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potent and selective activity against various targets, making it a promising therapeutic agent. Another advantage is that it can be synthesized relatively easily and with high purity. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in different contexts. Another limitation is that its potential side effects and toxicity have not been fully characterized, which could limit its clinical use.
将来の方向性
There are several future directions for the study of 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine. One direction is to further investigate its mechanism of action and optimize its use in different contexts, such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to explore its potential as a therapeutic agent in other fields, such as infectious diseases and autoimmune diseases. Additionally, further research is needed to fully characterize its potential side effects and toxicity, in order to assess its safety and efficacy for clinical use.
合成法
The synthesis of 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine involves multiple steps, including the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with morpholine, followed by reduction with sodium dithionite. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been studied for its potential as a therapeutic agent in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, this compound has been found to have anti-inflammatory and anti-thrombotic effects, which could potentially prevent the development of atherosclerosis and thrombosis. In neurological disorders, this compound has been investigated for its neuroprotective properties and potential as a treatment for Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-13-2-1-12(15(19)17-3-7-22-8-4-17)11-14(13)24(20,21)18-5-9-23-10-6-18/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKELDEGRPQZKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6124614.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B6124618.png)
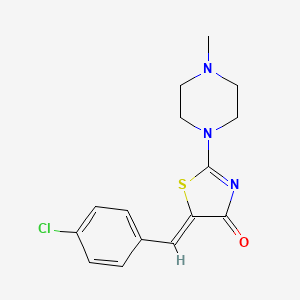
![N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6124640.png)
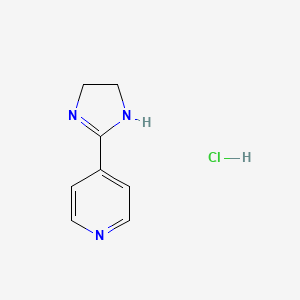
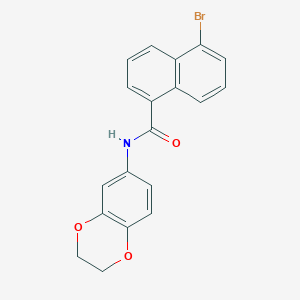
![N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine](/img/structure/B6124665.png)
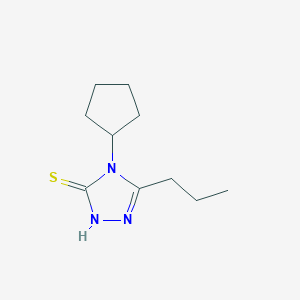
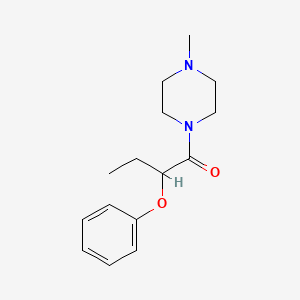
![4-ethyl-3-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperazinone trifluoroacetate](/img/structure/B6124682.png)
![1'-(3-methoxyphenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B6124695.png)
![N-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6124697.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6124704.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6124710.png)